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molecular formula C9H9NO4 B181542 N-(2-Carboxyphenyl)glycine CAS No. 612-42-0

N-(2-Carboxyphenyl)glycine

Cat. No. B181542
M. Wt: 195.17 g/mol
InChI Key: PJUXPMVQAZLJEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07820691B2

Procedure details

To a solution of chloroacetic acid (347 g, 3.67 mol) in water (500 mL), sodium carbonate (200 g, 4.72 mol) was carefully added at room temperature under stirring. The formed solution was heated to 40-45° C. and quickly added to a mixture prepared from a suspension of anthranilic acid (500 g, 3.65 mol) in water (340 mL) and 35% aqueous sodium hydroxide solution (320 mL) and heated to 40-45° C. The reaction mixture was kept at 40° C. for 4 days and the solid reaction mixture was treated with a solution of sodium hydroxide (150 g, 3.75 mol) in water (4 L). The mixture was heated to 60° C. and filtered off while hot. The solid residue was washed on the filter with 20% aqueous sodium hydroxide until the solid residue was dissolved, and the combined filtrates were acidified with 37% aqueous hydrochloric acid to pH 3. The precipitate was filtered off; an additional amount of the product precipitated overnight from the filtrate and was collected. The product was dried at 100° C. to give total 567 g (80%), m.p. 220° C.
Quantity
347 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
Name
Quantity
340 mL
Type
solvent
Reaction Step Two
Quantity
320 mL
Type
solvent
Reaction Step Two
Name
Quantity
4 L
Type
solvent
Reaction Step Three
Quantity
150 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([OH:5])=[O:4].C(=O)([O-])[O-].[Na+].[Na+].[C:12]([OH:21])(=[O:20])[C:13]1[C:14](=[CH:16][CH:17]=[CH:18][CH:19]=1)[NH2:15]>O.[OH-].[Na+]>[C:3]([CH2:2][NH:15][C:14]1[CH:16]=[CH:17][CH:18]=[CH:19][C:13]=1[C:12]([OH:21])=[O:20])([OH:5])=[O:4] |f:1.2.3,6.7|

Inputs

Step One
Name
Quantity
347 g
Type
reactant
Smiles
ClCC(=O)O
Name
Quantity
200 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
500 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)O
Name
Quantity
340 mL
Type
solvent
Smiles
O
Name
Quantity
320 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
4 L
Type
solvent
Smiles
O
Name
Quantity
150 g
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
42.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
quickly added to a mixture
TEMPERATURE
Type
TEMPERATURE
Details
heated to 40-45° C
CUSTOM
Type
CUSTOM
Details
the solid reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 60° C.
FILTRATION
Type
FILTRATION
Details
filtered off while hot
WASH
Type
WASH
Details
The solid residue was washed on the
FILTRATION
Type
FILTRATION
Details
filter with 20% aqueous sodium hydroxide until the solid residue
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
an additional amount of the product precipitated overnight from the filtrate
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
The product was dried at 100° C.
CUSTOM
Type
CUSTOM
Details
to give total 567 g (80%), m.p. 220° C.

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
Smiles
C(=O)(O)CNC1=C(C(=O)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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